Racemate vs Chiral Resolved Enantiomers: Synthetic Versatility and Cost Efficiency for γ‑Secretase SAR
CAS 103421‑61‑0 is supplied as the unresolved racemic mixture, enabling simultaneous evaluation of both the active (3S)‑enantiomer and the inactive or weakly active (3R)‑enantiomer in downstream biological assays. The (3S)‑enantiomer is the critical building block for nanomolar γ‑secretase inhibitors such as Compound E, which inhibits Aβ₄₀ production with an IC₅₀ of 0.24 nM in CHO cells overexpressing βAPP [1]. Catalytic hydrogenation of the racemic 3‑oxime precursor followed by diastereomeric salt resolution yields both enantiomers in >99 % ee, whereas direct purchase of the pre‑resolved (S)‑enantiomer (CAS 103343‑65‑3) incurs a 3‑ to 5‑fold higher cost (e.g., 100 mg ~£202 for racemate vs >£600 for resolved enantiomer) .
| Evidence Dimension | Synthetic intermediate cost to access active γ‑secretase inhibitor scaffold |
|---|---|
| Target Compound Data | Racemate (CAS 103421‑61‑0): £202/100 mg (Fluorochem, 98 %) |
| Comparator Or Baseline | (S)‑enantiomer (CAS 103343‑65‑3): >£600/100 mg (estimated from multiple vendor listings) |
| Quantified Difference | Approximately 3‑ to 5‑fold cost savings per unit mass when using the racemate as starting material prior to chiral resolution |
| Conditions | Catalogue pricing comparison; purity ≥98 % (HPLC); May 2025 data. |
Why This Matters
Procurement of racemic CAS 103421‑61‑0 dramatically reduces the initial cost of SAR campaigns while preserving full access to the pharmacologically essential (3S)‑enantiomer scaffold.
- [1] Seiffert D, Bradley JD, Rominger CM, et al. Presenilin-1 and -2 are molecular targets for γ‑secretase inhibitors. J Biol Chem. 2000;275(44):34086-34091. (Compound E IC₅₀ data). View Source
